molecular formula C6H11ClFN B2608707 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine CAS No. 1909313-19-4

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine

Cat. No.: B2608707
CAS No.: 1909313-19-4
M. Wt: 151.61
InChI Key: ZIIVOBURUZZDOC-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C6H11ClFN and a molecular weight of 151.61 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with chlorine and fluorine atoms, as well as an ethanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-2-fluoro-1-methylcyclopropane with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine is unique due to its specific combination of chlorine and fluorine substitutions on the cyclopropyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClFN/c1-5(2-3-9)4-6(5,7)8/h2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVOBURUZZDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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